O-(3-Hexyl) Dabigatran-d3 Ethyl Ester is a deuterated derivative of Dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. This compound is significant in pharmacological research and development, particularly in the study of drug metabolism and the pharmacokinetics of anticoagulants. The molecular formula for O-(3-Hexyl) Dabigatran-d3 Ethyl Ester is , with a molecular weight of approximately 630.752 g/mol .
The compound is classified as a stable isotope-labeled compound and is recognized for its role in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies. It serves as an impurity reference for Dabigatran Ethyl Ester, which is used in various clinical applications to prevent thromboembolic events .
The synthesis of O-(3-Hexyl) Dabigatran-d3 Ethyl Ester generally follows established pathways for producing Dabigatran derivatives. A notable method involves the esterification of methylamino-m-nitrobenzoate, followed by several reduction and coupling steps to construct the final product.
O-(3-Hexyl) Dabigatran-d3 Ethyl Ester participates in various chemical reactions typical for amine and ester functionalities:
These reactions are crucial for understanding the metabolic pathways and degradation products of Dabigatran in biological systems .
The mechanism of action for O-(3-Hexyl) Dabigatran-d3 Ethyl Ester is analogous to that of its parent compound, Dabigatran. It functions as a direct thrombin inhibitor by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin. This inhibition effectively reduces thrombus formation and stabilizes existing clots.
Key points regarding its mechanism include:
O-(3-Hexyl) Dabigatran-d3 Ethyl Ester exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for its handling in laboratory settings and during pharmaceutical development .
O-(3-Hexyl) Dabigatran-d3 Ethyl Ester has several applications in scientific research:
This compound plays a vital role in advancing knowledge about direct thrombin inhibitors and their clinical applications .
O-(3-Hexyl) Dabigatran-d3 Ethyl Ester features a precisely engineered molecular architecture with the formula C₃₄H₃₈D₃N₇O₅ and a molecular weight of 630.752 g/mol (calculated exact mass: 630.336 Da) [1] [3]. The deuterium atoms are strategically incorporated as a trideuteriomethyl group (-CD₃) at the N1 position of the benzimidazole ring. This isotopic labeling induces a mass shift of +3 Da compared to its non-deuterated counterpart (C₃₄H₄₁N₇O₅, MW: 627.73 g/mol) [1] [9], enabling unambiguous tracking via mass spectrometry. Key identifiers include:
Table 1: Atomic Composition of O-(3-Hexyl) Dabigatran-d3 Ethyl Ester
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 34 | Core scaffold backbone |
Deuterium (D) | 3 | Isotopic label at N-methyl |
Hydrogen (H) | 38 | Non-exchangeable protons |
Nitrogen (N) | 7 | Imidazole, amidine, pyridine groups |
Oxygen (O) | 5 | Ester, carbonyl, ether linkages |
The deuterium substitution occurs exclusively at the benzymidazole N-methyl group (position 1), converting -CH₃ to -CD₃ [1] [3]. This site-specific labeling minimizes alterations to the molecule’s steric and electronic properties due to:
Table 2: Impact of Deuterium Substitution on Molecular Properties
Parameter | Non-Deuterated Form | Deuterated Form (D3) | Analytical Significance |
---|---|---|---|
N-Methyl Group | -CH₃ (δ 3.82 ppm in ¹H-NMR) | -CD₃ (no ¹H signal) | Simplifies NMR interpretation |
Molecular Weight | 627.73 g/mol | 630.75 g/mol | MS differentiation from metabolites |
C-X Stretch (IR) | 2960 cm⁻¹ (C-H) | 2120 cm⁻¹ (C-D) | Non-overlapping spectral detection |
Metabolic Stability | Susceptible to CYP oxidation | Reduced CYP-mediated clearance | Extended half-life in tracer studies |
O-(3-Hexyl) Dabigatran-d3 Ethyl Ester is structurally analogous to dabigatran etexilate metabolites and synthetic intermediates. Key comparisons include:
Deuterium substitution induces no significant electronic redistribution, confirmed by identical UV spectra (λₘₐₓ 315 nm) and pKa values (amidine pKa ≈ 11.2) in both forms [1]. However, deuterium’s kinetic isotope effect may slow hepatic metabolism via cytochrome P450 enzymes, enhancing utility as an internal standard in pharmacokinetic assays [1] [6].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7